molecular formula C6H13NO B15217967 (R)-3-Amino-3-cyclopropylpropan-1-ol

(R)-3-Amino-3-cyclopropylpropan-1-ol

Katalognummer: B15217967
Molekulargewicht: 115.17 g/mol
InChI-Schlüssel: UELSFEZAVWXJFT-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Amino-3-cyclopropylpropan-1-ol is a chiral amino alcohol with a cyclopropyl group attached to the central carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-cyclopropylpropan-1-ol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of a cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor.

Industrial Production Methods: Industrial production of ®-3-Amino-3-cyclopropylpropan-1-ol often employs catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as chiral ligands and transition metals are commonly used to facilitate the reactions under mild conditions.

Types of Reactions:

    Oxidation: ®-3-Amino-3-cyclopropylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include cyclopropyl ketones, secondary amines, and substituted alcohols.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-3-cyclopropylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-cyclopropylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

    (S)-3-Amino-3-cyclopropylpropan-1-ol: The enantiomer of the compound, which may have different biological activities.

    Cyclopropylamine: A simpler analog with similar structural features but lacking the hydroxyl group.

    3-Aminopropanol: A related compound with a linear structure instead of a cyclopropyl group.

Uniqueness: ®-3-Amino-3-cyclopropylpropan-1-ol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group attached to a cyclopropyl ring. This combination of features makes it a valuable compound in asymmetric synthesis and pharmaceutical research.

Eigenschaften

Molekularformel

C6H13NO

Molekulargewicht

115.17 g/mol

IUPAC-Name

(3R)-3-amino-3-cyclopropylpropan-1-ol

InChI

InChI=1S/C6H13NO/c7-6(3-4-8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1

InChI-Schlüssel

UELSFEZAVWXJFT-ZCFIWIBFSA-N

Isomerische SMILES

C1CC1[C@@H](CCO)N

Kanonische SMILES

C1CC1C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.